Tropisetron hydrochloride Tropisetron hydrochloride Tropisetron Hydrochloride is the hydrochloride salt form of tropisetron, a selective, competitive serotonin 5-hydroxytryptamine type 3 (5-HT3) receptor antagonist, with antinauseant and antiemetic activities. Tropisetron competitively binds to and blocks the action of serotonin at 5HT3 receptors peripherally on vagus nerve terminals located in the gastrointestinal (GI) tract as well as centrally in the chemoreceptor trigger zone (CTZ) of the area postrema of the central nervous system (CNS). This results in the suppression of chemotherapy- and radiotherapy-induced nausea and vomiting.
An indole derivative and 5-HT3 RECEPTOR antagonist that is used for the prevention of nausea and vomiting.
Brand Name: Vulcanchem
CAS No.: 105826-92-4
VCID: VC20762679
InChI: InChI=1S/C17H20N2O2.ClH/c1-19-11-6-7-12(19)9-13(8-11)21-17(20)15-10-18-16-5-3-2-4-14(15)16;/h2-5,10-13,18H,6-9H2,1H3;1H/t11-,12-;/m0./s1
SMILES: CN1C2CCC1CC(C2)OC(=O)C3=CNC4=CC=CC=C43.Cl
Molecular Formula: C17H21ClN2O2
Molecular Weight: 320.8 g/mol

Tropisetron hydrochloride

CAS No.: 105826-92-4

Cat. No.: VC20762679

Molecular Formula: C17H21ClN2O2

Molecular Weight: 320.8 g/mol

* For research use only. Not for human or veterinary use.

Tropisetron hydrochloride - 105826-92-4

Specification

Description Tropisetron Hydrochloride is the hydrochloride salt form of tropisetron, a selective, competitive serotonin 5-hydroxytryptamine type 3 (5-HT3) receptor antagonist, with antinauseant and antiemetic activities. Tropisetron competitively binds to and blocks the action of serotonin at 5HT3 receptors peripherally on vagus nerve terminals located in the gastrointestinal (GI) tract as well as centrally in the chemoreceptor trigger zone (CTZ) of the area postrema of the central nervous system (CNS). This results in the suppression of chemotherapy- and radiotherapy-induced nausea and vomiting.
An indole derivative and 5-HT3 RECEPTOR antagonist that is used for the prevention of nausea and vomiting.
CAS No. 105826-92-4
Molecular Formula C17H21ClN2O2
Molecular Weight 320.8 g/mol
IUPAC Name [(1S,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 1H-indole-3-carboxylate;hydrochloride
Standard InChI InChI=1S/C17H20N2O2.ClH/c1-19-11-6-7-12(19)9-13(8-11)21-17(20)15-10-18-16-5-3-2-4-14(15)16;/h2-5,10-13,18H,6-9H2,1H3;1H/t11-,12-;/m0./s1
Standard InChI Key XIEGSJAEZIGKSA-FXMYHANSSA-N
Isomeric SMILES CN1[C@H]2CC[C@H]1CC(C2)OC(=O)C3=CNC4=CC=CC=C43.Cl
SMILES CN1C2CCC1CC(C2)OC(=O)C3=CNC4=CC=CC=C43.Cl
Canonical SMILES CN1C2CCC1CC(C2)OC(=O)C3=CNC4=CC=CC=C43.Cl
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